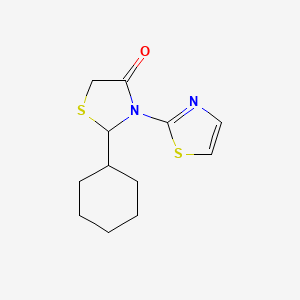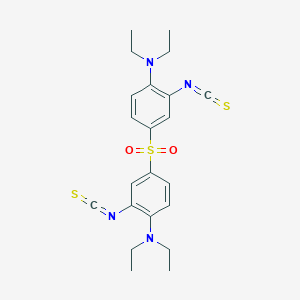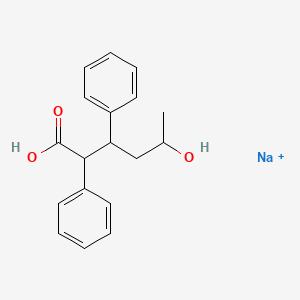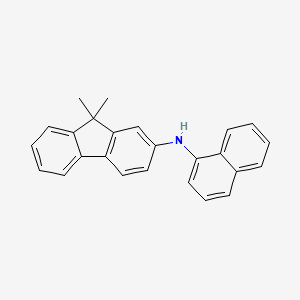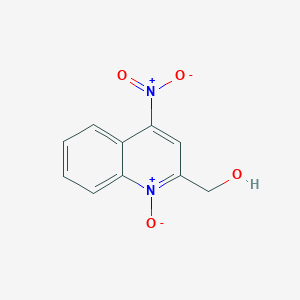
(4-Nitro-1-oxidoquinolin-1-ium-2-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Nitro-1-oxidoquinolin-1-ium-2-yl)methanol is a chemical compound with the molecular formula C10H8N2O4 and a molecular weight of 220.18152 g/mol . This compound features a quinoline ring system, which is a nitrogen-based heterocyclic aromatic compound. Quinoline derivatives are known for their diverse applications in medicinal and industrial chemistry .
Preparation Methods
The synthesis of (4-Nitro-1-oxidoquinolin-1-ium-2-yl)methanol involves several steps. One common method includes the reaction of 1-(2-aminophenyl)ethenone with pentane-2,4-dione using catalysts such as 4-toluenesulfonic acid, magnesium chloride, or cupric nitrate at 80°C . Industrial production methods often focus on optimizing yield and purity through the use of eco-friendly and reusable catalysts, as well as solvent-free reaction conditions utilizing microwave and ultraviolet irradiation .
Chemical Reactions Analysis
(4-Nitro-1-oxidoquinolin-1-ium-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction can produce aminoquinoline derivatives.
Scientific Research Applications
(4-Nitro-1-oxidoquinolin-1-ium-2-yl)methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (4-Nitro-1-oxidoquinolin-1-ium-2-yl)methanol involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The quinoline ring system can intercalate with DNA, disrupting its function and leading to cell death in cancer cells .
Comparison with Similar Compounds
(4-Nitro-1-oxidoquinolin-1-ium-2-yl)methanol can be compared with other quinoline derivatives such as:
Quinoline N-oxide: Similar in structure but lacks the hydroxyl group.
Aminoquinoline: Contains an amino group instead of the nitro group.
Chloroquine: A well-known antimalarial drug with a quinoline ring system.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity .
Properties
CAS No. |
90771-64-5 |
|---|---|
Molecular Formula |
C10H8N2O4 |
Molecular Weight |
220.18 g/mol |
IUPAC Name |
(4-nitro-1-oxidoquinolin-1-ium-2-yl)methanol |
InChI |
InChI=1S/C10H8N2O4/c13-6-7-5-10(12(15)16)8-3-1-2-4-9(8)11(7)14/h1-5,13H,6H2 |
InChI Key |
WUKQFTWHNIQZJT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=[N+]2[O-])CO)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4-[bis(2-chloroethyl)amino]-N-formylphenylalanylphenylalaninate](/img/structure/B13999966.png)
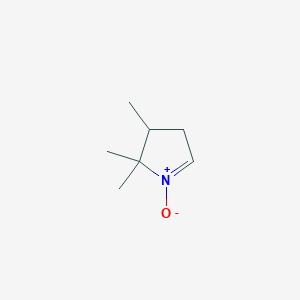
![2-[(2-Bromophenyl)methanesulfinyl]acetamide](/img/structure/B13999982.png)

![N-[1-[diethoxy(methyl)silyl]oxyethyl]aniline](/img/structure/B13999989.png)
![N-{2-[1-(Phenylsulfanyl)butyl]phenyl}acetamide](/img/structure/B13999993.png)
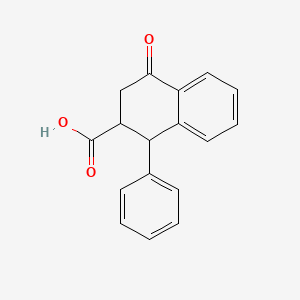
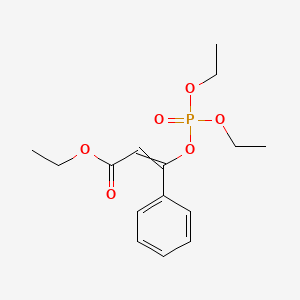
![6-[3-(4,6-Diamino-1,3,5-triazin-2-yl)propyl]-1,3,5-triazine-2,4-diamine](/img/structure/B14000017.png)
